(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Overview
Description
This compound is a complex organic molecule with a molecular formula of C14H28O5Si . It contains a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a methyl group. This methyl group is part of a larger structure that includes a dihydrofuro[3,4-d][1,3]dioxol ring system .
Synthesis Analysis
The synthesis of this compound involves the use of imidazole and DMF (N,N-dimethyl-formamide). The reaction is carried out at room temperature for 24 hours. After the reaction, the mixture is poured into cold water. The aqueous layer is then extracted with ether, and the combined organic phase is dried with magnesium sulphate. The resulting product is a white solid, which is recrystallized from hexane .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the dihydrofuro[3,4-d][1,3]dioxol ring system and the tert-butyldimethylsilyl group. The InChI key for this compound is JJLRGSYXWAKGJM-KBIHSYGRSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 304.46 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Chemiluminescent Properties and Chemical Reactions
The compound's relevance to chemiluminescent studies was highlighted in research by Matsumoto et al. (2001), where base-induced chemiluminescent decomposition of certain stereoisomeric compounds, related to the one , was observed. These compounds, upon reaction with tetrabutylammonium fluoride, emitted intense blue light, showcasing their potential application in chemiluminescence studies (Matsumoto et al., 2001).
Synthetic Applications in Glycoconjugate Synthesis
Kinzy and Schmidt (1987) demonstrated the utility of tert-butyldimethylsilyl chloride for the direct protection of glucose and galactose derivatives, which is closely related to the chemical manipulation of our compound of interest. Their work underpins the compound’s potential application in the synthesis of glycoconjugates by providing efficient routes for selective protection and functionalization of sugars (Kinzy & Schmidt, 1987).
Catalytic and Organic Synthesis Applications
Wakamatsu et al. (2000) explored the isomerization reaction of olefins using a ruthenium catalyst, which involved compounds bearing a tert-butyldimethylsilyl group. Their findings suggest that compounds similar to our target chemical could be utilized in facilitating isomerization reactions, highlighting their potential role in synthetic organic chemistry (Wakamatsu et al., 2000).
Hydroxyl Protection in Synthesis
Corey and Venkateswarlu (1972) discussed the development of chemical agents for the protection of hydroxyl groups, where the dimethyl-tert-butylsilyl group plays a crucial role. Their work provides insight into the compound’s application in protecting hydroxyl groups during chemical synthesis, making it a valuable tool in the synthesis of complex molecules (Corey & Venkateswarlu, 1972).
Safety And Hazards
properties
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-11H,8H2,1-7H3/t9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYRQYBEKHPKA-GMTAPVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448196 | |
Record name | (3aR,6R,6aR)-6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |
CAS RN |
75467-36-6 | |
Record name | (3aR,6R,6aR)-6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-ribonic acid γ-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.